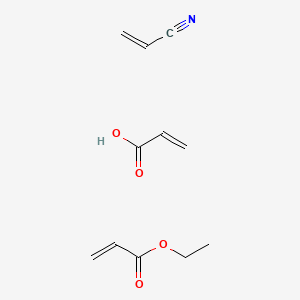
Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
Cat. No. B8572584
Key on ui cas rn:
29009-41-4
M. Wt: 225.24 g/mol
InChI Key: OQWSDRWPCLZAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04814215
Procedure details


this polymer material was produced by adding to 320g xylene at 100° C. the monomer solution and a catalyst solution over a period of 3 hours. The monomer solution contained 2.900g ethyl acrylate, 76g acrylonitrile, 76g acrylic acid and 3g laurylmercaptan. The catalyst solution contained 26g laurylperoxide and 7g butylperbenzoate in 273g of xylene. The material was highly viscous with comonomer proportions of 95:2.5:2.5.

[Compound]
Name
7g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
273g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four


[Compound]
Name
320g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



[Compound]
Name
76g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


[Compound]
Name
76g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten


[Compound]
Name
3g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve


[Compound]
Name
26g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8](#[N:11])[CH:9]=[CH2:10].[C:12]([OH:16])(=[O:15])[CH:13]=[CH2:14].C(S)CCCCCCCCCCC.C(OOCCCCCCCCCCCC)CCCCCCCCCCC.C(OOC(=O)C1C=CC=CC=1)CCC>C1(C)C(C)=CC=CC=1>[CH2:6]([O:5][C:1](=[O:4])[CH:2]=[CH2:3])[CH3:7].[C:12]([OH:16])(=[O:15])[CH:13]=[CH2:14].[C:8](#[N:11])[CH:9]=[CH2:10] |f:7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)OOCCCCCCCCCCCC
|
Step Two
[Compound]
|
Name
|
7g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OOC(C1=CC=CC=C1)=O
|
Step Four
[Compound]
|
Name
|
273g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Six
[Compound]
|
Name
|
320g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Seven
|
Name
|
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
Step Eight
[Compound]
|
Name
|
76g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Ten
[Compound]
|
Name
|
76g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Step Twelve
[Compound]
|
Name
|
3g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Thirteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)S
|
Step Fourteen
[Compound]
|
Name
|
26g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
this polymer material was produced
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(C=C)=O.C(C=C)(=O)O.C(C=C)#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
